Oxiglutathione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

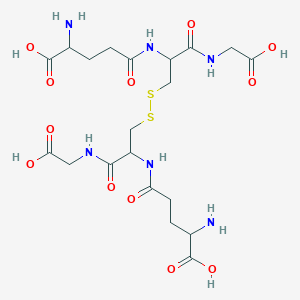

Oxiglutathione, également connu sous le nom de disulfure de glutathion, est la forme oxydée du glutathion. C'est un composé crucial dans les réactions redox au sein des cellules, jouant un rôle important dans le maintien de l'équilibre oxydatif. Le disulfure de glutathion est réduit en glutathion par l'enzyme glutathion réductase, qui est essentielle pour détoxifier les substances nocives et protéger les cellules contre les dommages oxydatifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'oxiglutathione est synthétisée par l'oxydation du glutathion. Le processus implique la formation d'une liaison disulfure entre deux molécules de glutathion. Cela peut être réalisé en utilisant divers agents oxydants tels que le peroxyde d'hydrogène ou la diamide dans des conditions contrôlées .

Méthodes de production industrielle

Dans les milieux industriels, la production d'this compound implique une oxydation à grande échelle du glutathion en utilisant des agents oxydants similaires. Le processus est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la chromatographie pour séparer la forme oxydée de tout glutathion non réagi .

Analyse Des Réactions Chimiques

Types de réactions

L'oxiglutathione subit principalement des réactions redox. Il peut être réduit en glutathion par la glutathion réductase en présence de NADPH. De plus, il peut participer à des réactions d'échange thiol-disulfure, qui sont cruciales pour le repliement et la fonction des protéines .

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, diamide.

Réduction: Glutathion réductase, NADPH.

Échange thiol-disulfure: Divers composés contenant des thiols.

Principaux produits formés

Réduction: Glutathion.

Échange thiol-disulfure: Disulfures mixtes avec d'autres molécules contenant des thiols.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme standard pour les mesures de potentiel redox et dans les études de stress oxydatif.

Biologie: Investigé pour son rôle dans l'homéostasie redox cellulaire et les voies de signalisation.

Médecine: Exploré pour son potentiel dans le traitement des maladies liées au stress oxydatif et comme biomarqueur des dommages oxydatifs.

Mécanisme d'action

L'this compound exerce ses effets par son rôle dans les réactions redox. Il agit comme un accepteur d'électrons dans le processus de réduction, se reconvertissant en glutathion. Ce cycle est crucial pour détoxifier les espèces réactives de l'oxygène et maintenir l'équilibre redox au sein des cellules. La cible moléculaire principale est l'enzyme glutathion réductase, qui facilite la réduction de l'this compound en glutathion .

Applications De Recherche Scientifique

Oxiglutathione has a wide range of applications in scientific research:

Chemistry: Used as a standard for redox potential measurements and in studies of oxidative stress.

Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.

Medicine: Explored for its potential in treating oxidative stress-related diseases and as a biomarker for oxidative damage.

Mécanisme D'action

Oxiglutathione exerts its effects through its role in redox reactions. It acts as an electron acceptor in the reduction process, converting back to glutathione. This cycle is crucial for detoxifying reactive oxygen species and maintaining the redox balance within cells. The primary molecular target is the enzyme glutathione reductase, which facilitates the reduction of this compound to glutathione .

Comparaison Avec Des Composés Similaires

Composés similaires

Glutathion: La forme réduite, essentielle pour la détoxification et la défense antioxydante.

Cystéine: Un précurseur dans la biosynthèse du glutathion.

N-acétylcystéine: Un dérivé de la cystéine, utilisé comme complément pour stimuler les niveaux de glutathion.

Unicité

L'oxiglutathione est unique dans son rôle de forme oxydée du glutathion, participant directement au cycle redox. Sa capacité à être réduite en glutathion en fait un composant essentiel pour maintenir l'homéostasie redox cellulaire et protéger les cellules contre les dommages oxydatifs .

Propriétés

Formule moléculaire |

C20H32N6O12S2 |

|---|---|

Poids moléculaire |

612.6 g/mol |

Nom IUPAC |

2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |

Clé InChI |

YPZRWBKMTBYPTK-UHFFFAOYSA-N |

SMILES canonique |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)

![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)

![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)

![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)

![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)

![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide](/img/structure/B12317290.png)